2,4-Dichloropyridine
Overview
Description
2,4-Dichloropyridine: is an organic compound with the molecular formula C5H3Cl2N . It is a derivative of pyridine, where two hydrogen atoms in the pyridine ring are replaced by chlorine atoms at the 2 and 4 positions. This compound is a colorless to pale yellow liquid with a boiling point of approximately 189-190°C . It is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dichloropyridine can be synthesized through several methods:
Direct Chlorination of Pyridine: Pyridine is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Chlorination of Pyridine-N-Oxides: Pyridine-N-oxides can be chlorinated using reagents like phosphoryl chloride to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves the direct chlorination of pyridine due to its simplicity and cost-effectiveness. The process is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: 2,4-Dichloropyridine undergoes nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as amines, thiols, or alkoxides.
Suzuki Coupling: This compound can participate in Suzuki coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium thiolate, and primary amines.
Suzuki Coupling: Palladium catalysts, such as palladium(II) acetate, are used along with bases like potassium carbonate in solvents like ethanol or toluene.
Major Products:
Nucleophilic Substitution: Products include substituted pyridines where the chlorine atoms are replaced by the nucleophile.
Suzuki Coupling: Products are biaryl compounds with various functional groups depending on the boronic acid used.
Scientific Research Applications
2,4-Dichloropyridine is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-dichloropyridine depends on its specific application. In medicinal chemistry, it often acts as a precursor to bioactive molecules that interact with specific molecular targets such as enzymes or receptors. The chlorine atoms in the pyridine ring can enhance the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
2-Chloropyridine: A mono-chlorinated derivative of pyridine with similar reactivity but different substitution patterns.
3-Chloropyridine: Another mono-chlorinated pyridine isomer with distinct chemical properties.
4-Chloropyridine: A mono-chlorinated pyridine isomer with chlorine at the 4-position.
2,6-Dichloropyridine: A dichlorinated pyridine with chlorine atoms at the 2 and 6 positions, exhibiting different reactivity compared to 2,4-dichloropyridine.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of chlorine atoms at the 2 and 4 positions makes it a versatile intermediate for various chemical transformations, particularly in the synthesis of pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
2,4-dichloropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N/c6-4-1-2-8-5(7)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPVHTOETJVYIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20181047 | |
Record name | 2,4-Dichloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20181047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26452-80-2 | |
Record name | 2,4-Dichloropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26452-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloropyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026452802 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dichloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20181047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichloropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.364 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,4-dichloropyridine particularly useful in organic synthesis?
A1: The presence of two chlorine atoms at the 2- and 4-positions of the pyridine ring allows for sequential and regioselective substitutions, enabling the construction of complex molecules. The inherent reactivity difference between the two chlorine atoms, often influenced by the reaction conditions and catalysts, provides a handle for achieving diverse substitution patterns. [, , , ]
Q2: What types of reactions are commonly employed for substituting the chlorine atoms in this compound?
A3: A range of reactions have been explored, including palladium-catalyzed cross-coupling reactions like Suzuki coupling [, , , ], Buchwald-Hartwig amination [, , ], and Stille coupling []. Additionally, nucleophilic aromatic substitutions with various nucleophiles like phenols and amines are also utilized. [, ]
Q3: Are there any strategies to completely reverse the inherent regioselectivity of this compound?
A4: Yes, introducing a bulky trialkylsilyl group at the 5-position of this compound effectively shields the 4-position, thereby directing nucleophilic attack to the 2-position. [] This strategy allows access to substitution patterns otherwise challenging to achieve.
Q4: How does the choice of catalyst system influence the regioselectivity in Suzuki coupling reactions of this compound?
A5: The choice of ligand significantly impacts the regioselectivity. Electron-deficient bidentate ligands, such as DPPF, predominantly lead to coupling at the 3-position in 3,5-dichloropyridazine, a close analogue of this compound. Conversely, electron-rich monodentate ligands like Q-Phos favor coupling at the 5-position. [] The steric bulk of the ligand also plays a role, as evidenced by the contrasting selectivities observed with DPPF and the electron-rich bidentate ligand DTBPF. []
Q5: Beyond synthetic applications, what other research areas involve this compound?
A6: Computational studies, particularly those employing Density Functional Theory (DFT), have been conducted to understand the mechanism of gas-phase photochemical chlorination of 2-chloropyridine, a reaction that can lead to the formation of this compound. [] These studies provide insights into the activation energies and transition state structures involved in different reaction pathways. []
Q6: Could you provide some examples of how this compound is used in the synthesis of biologically relevant compounds?
A7: this compound serves as a starting point for synthesizing pyridine-based dyes with applications in live-cell imaging. [] It also acts as a key intermediate in the synthesis of a corticotropin-releasing factor (CRF) antagonist, achieved through a combination of nucleophilic aromatic substitution and copper-mediated ether formation. []
Q7: Has this compound been used to generate compound libraries for medicinal chemistry?
A8: Yes, the regioselective Buchwald-Hartwig amination of this compound has been exploited to develop a novel approach for synthesizing libraries of 2,4-bisaminopyridines (BAPyd). [, ] This methodology allows for the rapid exploration of chemical space around the 2,4-diaminopyridine core, which is prevalent in various bioactive molecules. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.